molecular formula C13H23BrN2O B13950340 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one

2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one

Cat. No.: B13950340
M. Wt: 303.24 g/mol
InChI Key: GWQCZPYYZVQTIS-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(bromomethyl)-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by functional group modifications. For instance, the synthesis might start with the preparation of a spirocyclic intermediate, which is then subjected to bromination and subsequent amination reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various amino derivatives, while oxidation could produce ketones or carboxylic acids .

Scientific Research Applications

2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and bromomethyl derivatives, such as:

Uniqueness

What sets 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one apart is its specific spirocyclic structure combined with the presence of both amino and bromomethyl functional groups.

Properties

Molecular Formula

C13H23BrN2O

Molecular Weight

303.24 g/mol

IUPAC Name

2-amino-1-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]-3-methylbutan-1-one

InChI

InChI=1S/C13H23BrN2O/c1-9(2)11(15)12(17)16-4-3-13(8-16)5-10(6-13)7-14/h9-11H,3-8,15H2,1-2H3

InChI Key

GWQCZPYYZVQTIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CC(C2)CBr)N

Origin of Product

United States

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